Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester, an acetoxy group, a bromine atom, and a naphthyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Acetylation: The acetoxy group is introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Acetylation: Acetic anhydride and pyridine.
Esterification: Ethanol and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)methylindole-3-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C14H13BrN2O5 |
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Molecular Weight |
369.17 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7-bromo-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O5/c1-4-21-14(20)10-12(22-7(2)18)11-9(17(3)13(10)19)5-8(15)6-16-11/h5-6H,4H2,1-3H3 |
InChI Key |
CNMOYYFFWXGTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=N2)Br)N(C1=O)C)OC(=O)C |
Origin of Product |
United States |
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